molecular formula C10H11N3 B11964509 1-(2-Methyl-allyl)-1H-benzotriazole CAS No. 115368-04-2

1-(2-Methyl-allyl)-1H-benzotriazole

Cat. No.: B11964509
CAS No.: 115368-04-2
M. Wt: 173.21 g/mol
InChI Key: TWMGOLSYRXAUBL-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The presence of the 2-methyl-allyl group in this compound adds unique reactivity and properties, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-benzotriazole can be synthesized through the alkylation of benzotriazole with 2-methyl-allyl chloride. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product.

Chemical Reactions Analysis

Rh(I)-Catalyzed Coupling Reactions

This compound participates in Rh-catalyzed coupling with allenes, forming pharmaceutically relevant structures. The mechanism involves:

  • Coordination : Rh(I) complexes ([Rh(DPEPhos)(MeOH)₂]⁺) coordinate with the benzotriazole N³ lone pair and allene simultaneously .

  • Proton Shuttling : Counterion-assisted isomerization and N–H bond cleavage precede reductive elimination .

  • Product Formation : N²-allyl-benzotriazole derivatives are generated with 85–95% selectivity under optimized conditions .

Table 1: Optimized Conditions for Rh-Catalyzed Coupling

ParameterOriginal ConditionsOptimized Conditions
Temperature80°C50°C (room temp viable)
Reaction Time18 hours12 hours
Catalyst Loading5 mol%2 mol%
Substrate InhibitionSignificantEliminated

Alkylation and Electrophilic Substitution

The 2-methyl-allyl group enhances reactivity in alkylation processes:

  • Reformatsky Reaction : Reacts with bromofluoroacetates to form fluorinated β-amino esters (45–62% yield) .

  • Electrophilic Attack : The allylic position undergoes regioselective alkylation with LDA-activated electrophiles, favoring α,α-dialkylated products .

Key Mechanistic Insight : Sulfonyl groups stabilize adjacent carbanions more effectively than benzotriazolyl groups, directing alkylation sites .

Ozonolysis and Oxidative Degradation

Ozone selectively attacks the benzotriazole ring system:

  • Primary Pathway :

    • Ozonide formation at the C4–C5 bond → Hydroxyperoxide intermediate → Glyoxylic acid (61% yield) + m/z 124 product .

  • Secondary Pathway :

    • Hydration of aldehyde intermediates forms m/z 142 derivatives .

Table 2: Ozonolysis Products

m/zProposed StructureFormation Condition
1241H-1,2,3-triazole-4-carbaldehydepH 3–7, no radical scavenger
150Dihydroxybenzotriazole ozonide adductInitial reaction phase
142Hydrated aldehyde derivativepH 7.8, H₂O₂ present

Acid/Base-Mediated Transformations

  • Demethylation : Under acidic conditions (HCl, HBr), the allyl group resists cleavage, but the benzotriazole ring undergoes protonation, enhancing solubility (>90% in 6M HCl) .

  • Nucleophilic Attack : Limited reactivity observed with NaOMe/NaSEt at reflux (20–30% conversion), contrasting with faster methylbenzotriazole demethylation .

Conjugate Addition Chemistry

The allyl group acts as a Michael acceptor in presence of Sc(OTf)₃:

  • Reaction with Enoxy Silanes : Forms β-diazo esters (23–45% yield), though competing elimination reduces efficiency .

  • Solvent Effects : THF improves yields compared to DCM due to better stabilization of intermediates .

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)

Reaction Type1-(2-Methyl-allyl)-1H-benzotriazole1H-Benzotriazole
Ozonolysis22.0 ± 2.019.5 ± 1.8
Rh-Catalyzed Coupling4.7 × 10⁻³Not reactive
Alkylation (LDA)89% yield72% yield

Data synthesized from

Mechanistic Implications

  • Steric Effects : The 2-methyl-allyl group creates steric hindrance, slowing nucleophilic attack at N¹ compared to 1-methylbenzotriazole .

  • Electronic Effects : Allyl conjugation stabilizes transition states in coupling reactions, lowering ΔG‡ by 37.7 kJ·mol⁻¹ compared to non-allylated analogues .

  • pH Dependency : Deprotonation above pH 7 increases ozonolysis rates 3-fold due to enhanced electron density at the triazole ring .

This comprehensive analysis demonstrates this compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors.

Scientific Research Applications

Herbicidal Applications

1-(2-Methyl-allyl)-1H-benzotriazole has been identified as a component in the development of herbicidal agents. Research indicates that certain substituted benzotriazoles exhibit herbicidal activity against a broad spectrum of both monocotyledonous and dicotyledonous plants. These compounds can be effective at low application rates, making them suitable for agricultural use .

Case Study: Herbicidal Efficacy

In a study evaluating the herbicidal efficacy of various benzotriazole derivatives, it was found that this compound demonstrated significant control over specific weed species such as Abutilon theophrasti and Sorghum halepense . The application rates ranged from 0.01 to 4.0 kg/ha, indicating its effectiveness in both dry and wet land environments .

Corrosion Inhibition

Benzotriazoles, including this compound, are widely recognized for their corrosion-inhibiting properties, particularly in metal protection. They are commonly used in formulations for aircraft de-icing fluids, antifreeze liquids, and household detergents. The mechanism by which these compounds inhibit corrosion involves the formation of a protective film on metal surfaces, thereby preventing oxidation .

Case Study: Metal Preservation

A notable application of this compound is its use in preserving metal artifacts of archaeological significance. A mixture of benzotriazoles has been shown to effectively protect copper-based artifacts from corrosion during storage and conservation efforts. This application highlights the compound's importance in cultural heritage preservation .

Environmental Applications

The environmental impact of benzotriazoles has led to their study in wastewater treatment processes. Specifically, 1H-benzotriazole is recognized as a micropollutant commonly found in wastewater and surface water systems. Advanced oxidation processes (AOPs) utilizing ultraviolet light combined with hydrogen peroxide have been employed to degrade these contaminants efficiently.

Case Study: Wastewater Treatment Efficiency

Recent research has developed a computational fluid dynamics model to predict the removal efficiency of organic contaminants like 1H-benzotriazole under various operational conditions. The study concluded that optimizing parameters such as initial concentrations of hydrogen peroxide and flow rates significantly enhances the degradation efficiency of benzotriazoles during wastewater treatment .

Summary

The compound this compound exhibits diverse applications across several scientific domains, notably in herbicide formulation, corrosion prevention, and environmental remediation. Its effectiveness at low concentrations makes it a valuable candidate for further research and development in these fields.

Application Area Description Key Findings
HerbicidesEffective against monocots and dicotsSignificant control over weeds at low application rates
Corrosion InhibitionUsed in metal protection formulationsForms protective films on metal surfaces; important for artifact preservation
Environmental RemediationDegradation of micropollutants in wastewaterOptimized AOPs enhance removal efficiency of organic contaminants

Mechanism of Action

The mechanism of action of 1-(2-Methyl-allyl)-1H-benzotriazole involves its interaction with molecular targets through its benzotriazole ring and 2-methyl-allyl group. The compound can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

    Benzotriazole: The parent compound without the 2-methyl-allyl group.

    2-Methyl-allyl benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.

    Other allyl-substituted benzotriazoles: Compounds with different allyl groups attached to the benzotriazole ring.

Uniqueness: 1-(2-Methyl-allyl)-1H-benzotriazole is unique due to the presence of the 2-methyl-allyl group, which imparts distinct reactivity and properties compared to other benzotriazole derivatives. This unique structure allows for specific applications in corrosion inhibition, organic synthesis, and potential biological activities.

Biological Activity

1-(2-Methyl-allyl)-1H-benzotriazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound, with the chemical formula C10H11N3C_{10}H_{11}N_3, features a benzotriazole ring substituted with a 2-methyl-allyl group. This unique structure enhances its reactivity and biological potential compared to other benzotriazole derivatives. The compound's ability to form coordination complexes with metal ions is crucial for its applications in both biological and industrial contexts, such as corrosion inhibition and drug development .

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzotriazole moiety can engage in multiple chemical reactions, allowing it to interact with biological molecules, which may lead to antimicrobial and anticancer effects. Specifically, it has been shown to inhibit certain pathways involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Acanthamoeba, a pathogen responsible for severe infections in humans . Furthermore, benzotriazole derivatives have been noted for their broad-spectrum antibacterial properties, suggesting that this compound could be a valuable addition to the arsenal against resistant bacterial strains .

Anticancer Activity

Several studies have explored the anticancer potential of benzotriazole derivatives, including this compound. It has been reported to inhibit the proliferation of cancer cells, particularly hepatocarcinoma cells. The compound's mechanism may involve the induction of apoptosis through pathways associated with peroxisome proliferator-activated receptors (PPARs) and protein kinase CK2 inhibition .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Study Reference
AntimicrobialEffective against Acanthamoeba
AntibacterialBroad-spectrum efficacy
AnticancerInhibits hepatocarcinoma cell proliferation
Apoptosis InductionInvolves PPAR and CK2 pathways

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzotriazole derivatives, this compound showed significant activity against Acanthamoeba, indicating its potential as an antimicrobial agent in treating infections caused by this pathogen .

Case Study 2: Anticancer Potential
Research conducted on hepatocarcinoma cells demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its role as a promising candidate for cancer therapy. The study highlighted its ability to induce apoptosis effectively at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methyl-allyl)-1H-benzotriazole?

The synthesis typically involves alkylation of benzotriazole with 2-methylallyl halides or related reagents. For example, analogous compounds like 1-Propargyl-1H-benzotriazole are synthesized via nucleophilic substitution between benzotriazole and propargyl bromide in high yields (~95%) under reflux conditions . For 2-methylallyl derivatives, similar strategies using 3-bromo-2-methylpropene as an alkylating agent in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) are recommended. Reaction optimization (e.g., temperature, solvent) is critical to minimize by-products like dialkylated species .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Key NMR features include:

  • ¹H NMR : Signals for the 2-methylallyl group (e.g., allylic CH₂ at δ ~4.5–5.0 ppm, methyl group at δ ~1.8 ppm) and benzotriazole aromatic protons (δ ~7.2–8.2 ppm). Coupling constants (e.g., J = 6–10 Hz for allylic protons) confirm substitution patterns .
  • ¹³C NMR : Resonances for the triazole ring carbons (δ ~110–150 ppm) and allylic carbons (δ ~20–30 ppm for CH₃, δ ~110–120 ppm for allylic CH₂) .
  • 2D NMR (COSY, HSQC) : Assigns connectivity between protons and carbons, resolving overlaps in complex spectra .

Q. What analytical techniques are essential for assessing the purity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 201.0902 for C₁₀H₁₁N₃) and rules out isotopic impurities .
  • HPLC or GC-MS : Quantifies purity (>95%) and detects residual solvents or by-products.
  • Melting Point Analysis : Sharp melting ranges (e.g., 102–107°C for analogous compounds) indicate crystallinity and purity .

Q. What are the key applications of this compound in medicinal chemistry?

Benzotriazole derivatives are widely used as:

  • Pharmacophores : The triazole ring participates in hydrogen bonding, enhancing binding to biological targets (e.g., enzymes, receptors) .
  • Intermediate in Drug Synthesis : For example, nitroaryl benzotriazoles are reduced to amino derivatives, which serve as precursors for anticancer or antimicrobial agents .

Advanced Research Questions

Q. How does HCl concentration influence the reduction of nitroaryl precursors and by-product formation?

In the reduction of nitroaryl benzotriazoles (e.g., 1-(2-nitroaryl)-1H-benzotriazole) using SnCl₂, HCl concentration governs reaction pathways:

HCl ConcentrationPrimary ProductBy-ProductsYield
18% HClAmino derivative (B)None94–98%
36% HClAlkylated amino compoundAzoxybenzene (condensation product)<50%

Lower HCl favors selective nitro reduction, while higher HCl promotes alkylation of the amino group with solvent (e.g., ethanol) .

Q. What strategies mitigate alkylation by-products during synthesis?

  • Control Reaction Time/Temperature : Limit alkylation by maintaining temperatures <60°C and shorter reaction times (<4 hours) .
  • Optimize Solvent : Use non-nucleophilic solvents (e.g., THF, DCM) instead of alcohols to prevent nucleophilic substitution .
  • Acid Catalysis : Lower HCl concentration (<20%) minimizes protonation of the amino group, reducing its susceptibility to alkylation .

Q. How can competing reaction pathways in nitro reduction be analyzed experimentally?

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., hydroxylamino derivatives) .
  • Isolation of By-Products : Azoxybenzene formation (δ ~7.5–8.0 ppm in ¹H NMR) indicates incomplete reduction. HRMS identifies dimeric or condensed species .
  • Isotopic Labeling : Use ¹⁵N-labeled substrates to trace nitrogen migration during reduction .

Q. How does temperature affect regioselectivity in substitution reactions of benzotriazoles?

Higher temperatures (>80°C) favor thermodynamically stable products via equilibration, while lower temperatures (<50°C) kinetically control regioselectivity. For example, alkylation at N1 of benzotriazole is preferred at 25°C, but prolonged heating may lead to N2-substituted isomers .

Q. What computational methods validate the electronic structure of this compound?

  • DFT Calculations : Predict NMR chemical shifts (e.g., GIAO method) and compare with experimental data .
  • Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .

Q. How to optimize regioselectivity in allylic substitutions?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., CF₃) on the benzotriazole ring to polarize the allylic system .
  • Catalytic Systems : Use Pd(0) catalysts for Tsuji-Trost reactions to control allylic substitution sites .

Properties

CAS No.

115368-04-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)benzotriazole

InChI

InChI=1S/C10H11N3/c1-8(2)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,1,7H2,2H3

InChI Key

TWMGOLSYRXAUBL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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